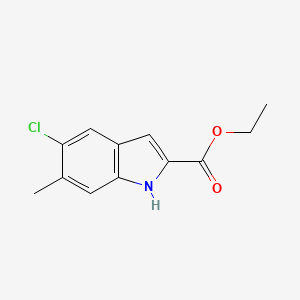

Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZLGJYZTCOFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview for the synthesis of Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, a substituted indole derivative of significant interest to researchers and professionals in drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of various biologically active compounds. This document offers a detailed synthetic protocol, grounded in established chemical principles, and provides insights into the rationale behind the chosen methodology.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a core structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry. Specifically, substituted indole-2-carboxylates are key intermediates in the development of therapeutics targeting a range of diseases. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target of this guide, this compound, incorporates a halogen and an alkyl group, modifications known to influence the biological activity of indole-based compounds.

Retrosynthetic Analysis and Strategic Approach

The most logical and widely applicable approach for the synthesis of 2,5,6-trisubstituted indoles is the Fischer indole synthesis . This classic yet powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] Our retrosynthetic analysis, therefore, disconnects the target molecule at the indole nitrogen and the C2-C3 bond, leading back to two key starting materials: 4-chloro-5-methyl-phenylhydrazine and ethyl pyruvate .

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability or straightforward synthesis of the required precursors. The Fischer indole synthesis is known for its robustness and tolerance of a variety of functional groups on both the arylhydrazine and carbonyl components.

Part 1: Synthesis of the Key Precursor: 4-chloro-5-methyl-phenylhydrazine

The successful synthesis of the target indole is critically dependent on the availability and purity of the substituted phenylhydrazine. This precursor is not commonly available commercially and must be prepared. A reliable two-step sequence starting from the corresponding aniline is the most practical approach.

Step 1A: Diazotization of 4-chloro-5-methylaniline

The initial step is the conversion of the primary aromatic amine, 4-chloro-5-methylaniline, into a diazonium salt. This reaction is a cornerstone of aromatic chemistry and is performed under cold conditions to ensure the stability of the diazonium intermediate.

Caption: Workflow for the diazotization of 4-chloro-5-methylaniline.

Experimental Protocol:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-chloro-5-methylaniline portion-wise, ensuring the temperature does not exceed 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C.[3][4]

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is typically a pale yellow and is used immediately in the next step without isolation.

Causality and Insights: The use of low temperatures is crucial as diazonium salts are unstable and can decompose at higher temperatures. The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline.

Step 1B: Reduction of the Diazonium Salt to 4-chloro-5-methyl-phenylhydrazine

The freshly prepared diazonium salt is then reduced to the corresponding phenylhydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid.

Experimental Protocol:

-

In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution from the previous step is added slowly to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for the complete reduction.

-

The resulting phenylhydrazine hydrochloride often precipitates as a solid. This solid is collected by filtration, washed with a small amount of cold water, and then treated with a base, such as sodium hydroxide, to liberate the free hydrazine.

-

The free 4-chloro-5-methyl-phenylhydrazine can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent removed under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step if of sufficient purity.

Self-Validating System: The formation of the phenylhydrazine can be monitored by thin-layer chromatography (TLC). The disappearance of the diazonium salt (which can be visualized by coupling with a suitable phenol on the TLC plate) and the appearance of a new spot corresponding to the phenylhydrazine indicates the progress of the reaction.

Part 2: The Fischer Indole Synthesis: Construction of the Indole Core

With the key phenylhydrazine precursor in hand, the final stage of the synthesis involves the construction of the indole ring system via the Fischer indole synthesis. This process occurs in two stages: the formation of the phenylhydrazone and its subsequent acid-catalyzed cyclization.

Caption: The two-stage process of the Fischer indole synthesis.

Step 2A: Formation of the Phenylhydrazone

The first step is the condensation of 4-chloro-5-methyl-phenylhydrazine with ethyl pyruvate. This reaction is typically straightforward and often proceeds in high yield.

Experimental Protocol:

-

4-chloro-5-methyl-phenylhydrazine is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An equimolar amount of ethyl pyruvate is added to the solution.

-

The mixture is stirred at room temperature or gently warmed for a short period. The formation of the hydrazone is often accompanied by a color change and, in some cases, the precipitation of the product.

-

The reaction can be monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure. The crude hydrazone can be purified by recrystallization, though it is often used directly in the subsequent cyclization step without further purification.

Expertise in Action: While this condensation can be performed as a separate step, a more efficient "one-pot" approach is often employed where the hydrazone is formed in situ and immediately subjected to the cyclization conditions.[5]

Step 2B: Acid-Catalyzed Cyclization

This is the key bond-forming step in the Fischer indole synthesis. The choice of acid catalyst and reaction conditions is critical for achieving a good yield of the desired indole. A variety of Brønsted and Lewis acids can be used.[2][6] For this particular substrate, a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent is recommended.

Experimental Protocol:

-

The crude phenylhydrazone from the previous step is added to the chosen acid catalyst. The reaction can be carried out neat in the acid or with a high-boiling co-solvent.

-

The mixture is heated to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water to quench the reaction and precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.

Mechanism and Rationale: The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving tautomerization of the hydrazone to an ene-hydrazine, followed by a[7][7]-sigmatropic rearrangement, aromatization, and finally, the elimination of ammonia to form the stable indole ring.[1] The acid catalyst is essential for promoting these transformations.

Purification and Characterization

The crude this compound obtained after the cyclization step will likely require purification.

Purification Protocol:

-

Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally to provide good recovery of pure crystals.

-

Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable alternative.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a triplet and a quartet), aromatic protons on the indole ring, the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns will be characteristic of the 5-chloro-6-methyl substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indole nucleus. The number of signals will be consistent with the molecular symmetry. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-H and C=C stretches in the aromatic region. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂ClNO₂) will be observed, along with a characteristic isotopic pattern for the chlorine atom. |

| Melting Point | A sharp and reproducible melting point is indicative of a pure compound. |

Safety Considerations

-

Handling of Chemicals: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Diazonium Salts: Arene diazonium salts are potentially explosive, especially when isolated in a dry state. They should be prepared and used in solution without isolation.

-

Hydrazines: Phenylhydrazines are toxic and should be handled with care. Avoid inhalation and skin contact.

-

Acids: Concentrated acids are corrosive and should be handled with extreme caution. Always add acid to water, never the other way around.

-

Solvents: Organic solvents are flammable and should be used away from ignition sources.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established Fischer indole synthesis. The key to a successful synthesis lies in the careful preparation and purification of the 4-chloro-5-methyl-phenylhydrazine intermediate and the judicious selection of reaction conditions for the final cyclization step. This guide provides a robust and scientifically sound framework for researchers and drug development professionals to produce this valuable indole derivative for further investigation and application in the synthesis of novel bioactive molecules.

References

-

Organic Syntheses Procedure, (1977). Reductive Arylation of Electron-Deficient Olefins: 4-(4-Chlorophenyl)butan-2-one. Organic Syntheses, 56, 72. doi: 10.15227/orgsyn.056.0072. Available from: [Link]

- Google Patents, (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

International Journal of Innovative Research in Science, Engineering and Technology, (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET, 9(8). Available from: [Link]

-

Wikipedia, (2023). Fischer indole synthesis. Retrieved February 5, 2026, from [Link]

- Google Patents, (2009). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

-

ACS Publications, (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1934-1938. doi: 10.1021/acs.oprd.5b00331. Available from: [Link]

- Google Patents, (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

-

Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. doi: 10.2183/pjab.88.1. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. doi: 10.3390/molecules21030333. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78518, Ethyl 5-chloroindole-2-carboxylate. Retrieved February 5, 2026 from [Link].

-

European Journal of Chemistry, (2017). One-pot three-component synthesis of some new azo-pyrazoline derivatives. European Journal of Chemistry, 8(3), 295-300. doi: 10.5155/eurjchem.8.3.295-300.1595. Available from: [Link]

-

Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. doi: 10.15227/orgsyn.056.0072. Available from: [Link]

- Google Patents, (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

ResearchGate, (2015). New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

-

Organic Syntheses Procedure, (1955). N-ETHYL-p-CHLOROANILINE. Organic Syntheses, 35, 62. doi: 10.15227/orgsyn.035.0062. Available from: [Link]

-

ResearchGate, (2013). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(10), 11956-11967. doi: 10.3390/molecules171011956. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd., (n.d.). New Products. Retrieved February 5, 2026, from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ijirset.com [ijirset.com]

- 5. 5-氯吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 8. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Spectroscopic Characterization of Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate: A Case of Data Unavailability

To Our Valued Researchers, Scientists, and Drug Development Professionals,

As a Senior Application Scientist, a core tenet of my role is to ensure the dissemination of accurate, reliable, and verifiable scientific information. In line with this principle, this communication serves to address the topic of the NMR and mass spectrometry data for Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate.

Following a comprehensive and diligent search of scientific databases, chemical vendor catalogs, and peer-reviewed literature, we must report that no publicly available experimental ¹H NMR, ¹³C NMR, or mass spectrometry data could be located for this compound.

The integrity of any technical guide or whitepaper rests upon a foundation of solid, empirical data. Without access to the primary spectral data—chemical shifts, coupling constants, and mass fragmentation patterns—for the specified molecule, the creation of an in-depth and scientifically valid guide is not possible. The generation of such a document in the absence of this critical information would be speculative and would not meet the rigorous standards of scientific and professional discourse.

We understand that access to detailed spectroscopic data is crucial for various research and development activities, including structural elucidation, reaction monitoring, and quality control. The absence of data for this particular substituted indole highlights a gap in the current body of published chemical knowledge.

While we are unable to provide the requested guide for this compound at this time, we remain committed to supporting your research endeavors. Should you have access to this compound, we would be pleased to offer our expertise in acquiring the necessary NMR and mass spectrometry data and subsequently developing a comprehensive technical profile.

Furthermore, spectral data for structurally related compounds are available. For instance, data has been published for analogs such as Ethyl 5-chloro-1H-indole-2-carboxylate and Ethyl 6-chloro-1H-indole-2-carboxylate. While not a direct substitute, the analysis of these related structures can sometimes provide useful comparative insights.

We trust you will understand our commitment to scientific accuracy and integrity. We will continue to monitor the scientific landscape and will endeavor to provide a full technical guide on this compound should the relevant data become publicly available.

Thank you for your understanding.

The Privileged Scaffold: A Technical Guide to the Biological Screening of Novel Indole-2-Carboxylate Compounds

Foreword: The Enduring Potential of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, stands as one of nature's and medicinal chemistry's most prolific and versatile scaffolds.[1][2] Its presence in a vast array of bioactive natural products and synthetic pharmaceuticals underscores its significance in drug discovery.[3][4] Among its many derivatives, the indole-2-carboxylate core has emerged as a particularly "privileged" structure, a framework that consistently yields compounds with a remarkable breadth of biological activities.[1][5] These activities span from antiviral and anticancer to anti-inflammatory and antimicrobial, making this scaffold a fertile ground for the development of novel therapeutics.[1][2][3]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the biological screening of novel indole-2-carboxylate compounds. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing the importance of a logically tiered and self-validating screening cascade. We will explore the foundational assays required to establish a baseline of activity and safety, proceeding to more complex, target-specific investigations.

I. The Strategic Imperative: A Tiered Screening Cascade

A robust and efficient screening strategy is paramount to navigating the journey from a library of novel compounds to a promising lead candidate. A tiered approach, beginning with broad, high-throughput screens and progressively narrowing down to more specific and mechanistically informative assays, ensures that resources are allocated effectively and that the most promising compounds are advanced.

Caption: A tiered approach to screening novel indole-2-carboxylate compounds.

II. Foundational Pillar: Cytotoxicity Assessment

Before delving into specific therapeutic activities, it is crucial to establish the general cytotoxicity profile of each novel compound. This initial step serves as a gatekeeper, eliminating compounds that exhibit broad toxicity at concentrations required for potential therapeutic effects. The MTT and XTT assays are widely used for this purpose.[6][7][8]

A. The Principle of Tetrazolium Salt Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells. The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, simplifying the protocol.

B. Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel indole-2-carboxylate compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Data Acquisition: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

III. Exploring the Therapeutic Landscape: Secondary Screening Assays

Compounds that pass the initial cytotoxicity screen can then be channeled into a battery of secondary assays tailored to the anticipated therapeutic applications of the indole-2-carboxylate scaffold.

A. Anticancer Activity: Targeting Uncontrolled Proliferation

The indole-2-carboxamide scaffold is known to yield compounds with significant antitumor activity.[1] These compounds can exert their effects through various mechanisms, including the inhibition of protein tyrosine kinases (PTKs) which are often overexpressed in cancer cells.[1]

Antiproliferative Assays: The MTT or XTT assay can be repurposed to assess the antiproliferative effects of compounds on specific cancer cell lines.[6][10] A panel of cell lines representing different cancer types (e.g., breast, liver, lung) should be employed to determine the spectrum of activity.[6][11]

| Assay | Principle | Endpoint | Key Considerations |

| MTT/XTT Assay | Measures metabolic activity as an indicator of cell viability and proliferation.[10] | IC50/GI50 values.[10] | Simple, high-throughput, but indirect measure of cell number. |

| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell biomass. | Absorbance proportional to cell number. | Inexpensive and straightforward. |

| Colony Formation Assay | Assesses the ability of single cells to undergo unlimited division and form colonies. | Number and size of colonies. | Measures long-term effects on cell survival and proliferation. |

B. Antiviral Potential: A Focus on HIV-1 Integrase Inhibition

A significant body of research has highlighted the utility of indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[3][12] These derivatives function as Integrase Strand Transfer Inhibitors (INSTIs) by chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking the integration of viral DNA into the host genome.[3][12][13]

HIV-1 Integrase Strand Transfer Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase.[3][14]

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, recombinant HIV-1 integrase, a donor DNA substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the acceptor DNA substrate.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Detection: The amount of strand transfer product is quantified, often using a biotin-streptavidin-based colorimetric or fluorometric detection system.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Caption: Inhibition of HIV-1 Integrase by indole-2-carboxylate derivatives.

C. Antimicrobial and Antifungal Activity

Indole-2-carboxamide scaffolds have also demonstrated significant antibacterial and antifungal properties.[1] Initial screening for antimicrobial activity is typically performed using broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Compound Dilution: Serially dilute the test compounds in a 96-well microplate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.[15][16]

Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment and Stimulation: Pre-treat the cells with the test compounds for a short period, followed by stimulation with LPS.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

IV. Delving Deeper: Mechanistic Elucidation and In Vivo Validation

Promising lead compounds identified through secondary screening warrant further investigation to elucidate their mechanism of action and to assess their efficacy and safety in vivo.

A. Mechanism of Action Studies

A variety of cellular and molecular biology techniques can be employed to understand how a compound exerts its biological effect.

-

Western Blotting: To investigate the effect of a compound on specific signaling pathways by detecting changes in the expression or phosphorylation status of key proteins.[11]

-

Flow Cytometry: To analyze the effects on the cell cycle, apoptosis, and other cellular processes.[11]

-

Enzyme Kinetics: For compounds that target a specific enzyme, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

B. In Vivo Studies

The ultimate test of a potential therapeutic agent is its performance in a living organism. In vivo studies in appropriate animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicology of a lead compound. The choice of animal model will depend on the therapeutic area of interest (e.g., tumor xenograft models for cancer, infectious disease models for antimicrobial and antiviral agents).

V. Conclusion: From Hit to Lead

The biological screening of novel indole-2-carboxylate compounds is a multifaceted process that requires a systematic and logical approach. By employing a tiered screening cascade, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The journey from a library of novel molecules to a viable drug candidate is arduous, but the remarkable versatility of the indole-2-carboxylate scaffold makes it a compelling and rewarding area of investigation. This guide provides a foundational framework for this endeavor, emphasizing the critical interplay between robust experimental design, careful data interpretation, and a deep understanding of the underlying biological principles.

References

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Retrieved from [Link]

- Various Authors. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Journal Name, Volume, Pages].

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5267. Retrieved from [Link]

-

Various Authors. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. [Journal Name, Volume, Pages]. Retrieved from [Link]

- Various Authors. (n.d.). Antiviral activity of indole derivatives. ResearchGate.

-

Kaczocha, M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(12), 5265-5277. Retrieved from [Link]

-

Various Authors. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Publishing. Retrieved from [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 239, 114402. Retrieved from [Link]

- Various Authors. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

-

Ignas, D., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 20(8), 14746-14773. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. Retrieved from [Link]

-

Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091. Retrieved from [Link]

-

Various Authors. (2009). Antiviral activity of indole derivatives. PubMed. Retrieved from [Link]

-

Various Authors. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Retrieved from [Link]

-

Various Authors. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]

-

Various Authors. (n.d.). Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. Retrieved from [Link]

-

Various Authors. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics. Retrieved from [Link]

- Various Authors. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

-

Various Authors. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Retrieved from [Link]

-

Various Authors. (n.d.). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. DigitalCommons@UNL. Retrieved from [Link]

-

Di Fabio, R., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(24), 4843-4852. Retrieved from [Link]

-

Various Authors. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

-

Various Authors. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Retrieved from [Link]

- Various Authors. (n.d.). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.

-

Various Authors. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. Retrieved from [Link]

-

van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3329. Retrieved from [Link]

- Various Authors. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Source Name].

- Various Authors. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source Name].

- Various Authors. (n.d.). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. ResearchGate.

- Various Authors. (n.d.). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate.

-

Wang, P., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-2-carboxylate|Research Chemical|RUO [benchchem.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure & Supramolecular Architecture of Substituted Indole-2-Carboxylates

[1]

Executive Summary

Substituted indole-2-carboxylates represent a privileged scaffold in medicinal chemistry, serving as potent pharmacophores for HIV-1 integrase inhibitors, NMDA receptor antagonists (glycine binding site), and antioxidant agents.[1] The efficacy of these compounds is governed not just by their covalent connectivity, but by their supramolecular topography —specifically, how the indole core engages in

This guide provides a rigorous analysis of the solid-state architecture of these derivatives. We move beyond simple metric parameters to explore the causality of packing motifs, offering a predictive framework for how these molecules interact in biological systems.

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount.[1] The following protocol utilizes a modified Fischer esterification followed by a slow-evaporation crystallization technique optimized for forming centrosymmetric dimers.

Synthetic Pathway (DOT Visualization)[1]

The synthesis targets the ethyl ester derivative, a common model for structural studies due to the conformational flexibility of the ethyl group.

Figure 1: Synthetic workflow for the generation of diffraction-quality indole-2-carboxylate crystals.

Crystallization Methodology

Objective: Grow prism-like crystals (

-

Solvent Selection: Use Ethanol (95%) .[1]

-

Procedure:

-

Dissolve 50 mg of the purified ester in 5 mL of warm ethanol (

C). -

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -

Cover the vial with parafilm and pierce 3-4 small holes.[1]

-

Store in a vibration-free environment at

C. -

Observation: Colorless prisms typically appear within 48–72 hours.[1]

-

Crystallographic Analysis

The core structural feature of indole-2-carboxylates is the interplay between the rigid indole bicycle and the flexible ester substituent.

Comparative Unit Cell Data

The following table summarizes the crystallographic parameters for the parent ethyl ester and its 5-chloro derivative. Note the persistence of the monoclinic system, indicating a robust packing preference.

| Parameter | Ethyl 1H-indole-2-carboxylate | Ethyl 5-chloro-1H-indole-2-carboxylate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | ||

| a ( | 14.52 | 11.68 |

| b ( | 5.38 | 22.93 |

| c ( | 12.85 | 11.59 |

| 108.4 | 100.1 | |

| Z | 4 | 8 |

| Ref | [1] | [2] |

Molecular Conformation[1]

-

Planarity: The indole ring system (N1-C8) is essentially planar (RMS deviation

).[2] This planarity is critical for intercalation into DNA base pairs or -

Ester Orientation: The ester group typically adopts an anti-conformation relative to the C2-C3 bond.

-

Torsion Angle: The O-C-C-N torsion angle is often close to

or

-

Supramolecular Architecture

The solid-state stability and biological recognition of these molecules are driven by a hierarchy of non-covalent interactions.[1]

Primary Motif: The Dimer

The dominant feature in these structures is the formation of centrosymmetric dimers.

-

Mechanism: The indole N-H acts as a donor, and the carbonyl oxygen (C=O) of the ester acts as an acceptor.

-

Graph Set: This forms a cyclic hydrogen-bonded ring described by the graph set notation

(2 donors, 2 acceptors, 10 atoms in the ring).[2][3] -

Distance: The

distance is typically 2.85 – 2.90

Secondary Motif: Stacking

These dimers do not exist in isolation.[1] They stack face-to-face or in a herringbone pattern to maximize dispersive forces.[1]

-

Stacking Distance: Centroid-to-centroid distances of 3.4 – 3.6

are common.[1] -

Significance: In drug design, this mimics how the inhibitor stacks against the aromatic residues (e.g., Tyr143) in the HIV-1 Integrase active site.

Assembly Logic (DOT Visualization)[1]

Figure 2: Hierarchical assembly from monomer to crystal lattice, highlighting the critical R2,2(10) synthon.

Pharmacophore Implications & Case Studies[1]

HIV-1 Integrase Inhibition

Structural studies of indole-2-carboxylates have directly informed the design of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][4][5]

-

Mechanism: The crystal structure reveals that the indole core is electronically rich and planar. This allows it to occupy the hydrophobic cavity adjacent to the

connector of the enzyme.[6] -

Docking Correlation: The

dimer motif observed in the crystal lattice mimics the chelation mode required for binding the

Halogen Bonding (The 5-Chloro Effect)

In the 5-chloro derivative (Table 1), the Chlorine atom introduces a "sigma-hole," capable of forming weak halogen bonds (

-

Impact: This interaction tightens the crystal packing (higher density) and increases the melting point compared to the unsubstituted ester.

-

Application: In biological contexts, placing a halogen at C5 improves lipophilicity and specific binding affinity to hydrophobic pockets in targets like the Glycine/NMDA receptor.

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[3] Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205.[1][3]

-

Wu, Y., et al. (2013).[1][2] Crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 228, 185-186.[1][7]

-

Kerr, T. A., et al. (2016).[1][2] Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E, 72(7), 964–968.

-

Hu, J., et al. (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

Sources

- 1. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Indole-2-Carboxylate Scaffold: A Privileged Motif for Novel Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylate core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in molecules capable of modulating a wide array of biological targets with high affinity.[1] This bicyclic heterocycle, with its planar aromatic system and capacity for hydrogen bonding, provides a versatile framework for the design of novel therapeutics.[1] This technical guide offers an in-depth exploration of the key therapeutic targets amenable to modulation by indole-2-carboxylate derivatives. We will delve into the mechanistic underpinnings of these interactions, provide field-proven experimental protocols for their validation, and present a curated view of the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapies.

Introduction: The Versatility of the Indole-2-Carboxylate Scaffold

The indole nucleus is a cornerstone of modern drug discovery, celebrated for its chemical tractability and biological ubiquity.[2] Its derivatives have demonstrated a remarkable capacity to mimic peptide structures and engage in reversible binding with numerous enzymes and receptors, paving the way for the development of novel drugs with diverse mechanisms of action.[3] The indole-2-carboxylate scaffold, in particular, has emerged as a critical building block in pharmaceutical research, offering a reactive carboxylic acid group that facilitates the creation of diverse molecular libraries for high-throughput screening.[4] This guide will focus on several key therapeutic areas where indole-2-carboxylate derivatives have shown significant promise: oncology, virology, neuropharmacology, and inflammatory conditions.

Therapeutic Targets in Oncology

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.[5]

Tyrosine Kinase Inhibition: A Cornerstone of Cancer Therapy

Many indole-based compounds have been identified as potent tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][7] Inhibition of VEGFR-2 signaling is a major therapeutic strategy to starve tumors of essential nutrients and oxygen.[8] Indole scaffolds are particularly effective as VEGFR-2 inhibitors due to their structural resemblance to adenine, allowing them to compete for the ATP-binding pocket of the kinase domain.[8]

-

Mechanism of Action: Indole-2-carboxylate derivatives act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][8] Molecular docking studies have shown that the indole nitrogen can form a critical hydrogen bond with the hinge region residue Cys917, a key interaction for potent inhibition.[1]

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling cascade and its inhibition by indole-2-carboxylate derivatives.

Some indole-2-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, two key proteins involved in cell cycle progression and proliferation.[9] This multi-targeted approach can be more effective than single-target therapies and may help to overcome drug resistance.[9]

-

Mechanism of Action: These compounds inhibit the kinase activity of both EGFR and CDK2, leading to cell cycle arrest and apoptosis.[9] The antiproliferative activity of these dual inhibitors has been demonstrated in various cancer cell lines, with some derivatives showing GI50 values in the nanomolar range.[6]

Induction of Apoptosis

Indole-2-carboxamides have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[9] This is a critical mechanism for eliminating cancerous cells.

-

Mechanism of Action: Treatment with these compounds leads to an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 (the initiator caspase) and caspase-3 (the executioner caspase), ultimately leading to programmed cell death.[9]

Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by indole-2-carboxamide derivatives.

Quantitative Data for Anticancer Activity

| Compound Class | Target(s) | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Indole-2-carboxamides | EGFR/CDK2 | MCF-7 (Breast) | GI50: 0.95 - 1.50 µM | [9] |

| Indole-2-carboxamides | EGFR | - | IC50: 89 - 137 nM | [9] |

| Indole-2-carboxamides | CDK2 | - | IC50: 33 - 46 nM | [10] |

| 1H-Indole Derivative | VEGFR-2 | - | IC50: 25 nM | [1] |

| Indole-2-carboxamides | VEGFR-2 | - | IC50: 1.10 - 3.25 nM | [6] |

Antiviral Applications: Targeting HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral drug development.[11] Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel integrase strand transfer inhibitors (INSTIs).[7][8][12]

-

Mechanism of Action: The core of the inhibitory action lies in the ability of the indole-2-carboxylic acid moiety to chelate the two divalent magnesium ions (Mg2+) within the catalytic site of the integrase.[7][8][12] This chelation prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer step of integration.[7][8] Structural optimizations, such as the introduction of a halogenated benzene ring, can enhance the π-π stacking interactions with the viral DNA, further improving inhibitory potency.[12] Some optimized derivatives have shown IC50 values as low as 0.13 µM.[7][8]

Neuropharmacological Targets

The indole scaffold is prevalent in many neuroactive compounds, and indole-2-carboxylate derivatives are no exception, showing activity at key receptors in the central nervous system.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylic acid (I2CA) acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[3][5][13]

-

Mechanism of Action: Glycine binding to its co-agonist site is essential for the activation of the NMDA receptor by glutamate. I2CA competitively blocks this site, preventing the channel from opening even in the presence of glutamate.[5] This modulatory action can protect neurons from excitotoxic damage.

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that is abundant in the central nervous system and is a target for treating pain, anxiety, and appetite disorders. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.[14]

-

Mechanism of Action: These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This allosteric binding can either enhance or diminish the binding and/or signaling of the orthosteric ligand.[15] For example, some indole-2-carboxamides have been shown to enhance the binding of the CB1 agonist CP55,940, demonstrating positive cooperativity.[15] The C3 substituents on the indole ring significantly influence the allosteric effects.[16]

Other Promising Therapeutic Targets

The versatility of the indole-2-carboxylate scaffold extends to a range of other therapeutic targets.

-

TRPV1 Agonism: Derivatives of indole-2-carboxamide have been identified as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[1] Prolonged activation of TRPV1 leads to its desensitization, resulting in an analgesic effect.[1]

-

GPR40 Agonism: G-protein coupled receptor 40 (GPR40) is a target for the treatment of type 2 diabetes. Activation of GPR40 by free fatty acids enhances glucose-stimulated insulin secretion.[4] Indole-5-propanoic acid derivatives have been developed as potent GPR40 agonists.[4] The signaling cascade involves the Gαq subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[17][18]

-

Antiparasitic Activity: Indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. One of the key targets in this parasite is cruzain, a cysteine protease essential for its survival and replication.[19][20][21]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the in vitro evaluation of indole-2-carboxylate derivatives.

Antiproliferative Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[17]

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

-

Compound Addition: Add the indole-2-carboxylate derivatives at various concentrations to the wells.

-

Exposure: Incubate the cells with the compounds for a desired period, typically 72 hours.[22]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[23]

-

Final Incubation: Incubate the plate for 2 hours at room temperature in the dark, with gentle shaking.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

Kinase Inhibition Assay (e.g., EGFR, CDK2)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Detailed Protocol:

-

Reaction Setup: In a 384-well plate, add 1 µL of the indole-2-carboxylate inhibitor (or 5% DMSO as a control), 2 µL of the kinase (e.g., CDK2/Cyclin A2), and 2 µL of the substrate/ATP mix.[15]

-

Kinase Reaction: Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[24]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][24]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.[15]

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[15]

Apoptosis Assays

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway.

Detailed Protocol:

-

Cell Treatment: Induce apoptosis in cultured cells (e.g., 5 x 10^7 cells) by treating them with the indole-2-carboxylate derivative.

-

Cell Lysis and Fractionation:

-

Wash the cells with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and heavy mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against cytochrome c.[25]

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cytochrome c band in the cytosolic fraction of treated cells compared to untreated controls indicates apoptosis.

-

This assay measures the activity of the key apoptotic proteases, caspase-3 and caspase-9.

Detailed Protocol:

-

Lysate Preparation: Prepare cell lysates from treated and untreated cells.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2x Reaction Buffer containing 10 mM DTT.[26]

-

Substrate Addition: Add 5 µL of the respective colorimetric substrate: Ac-DEVD-pNA for caspase-3 or Ac-LEHD-pNA for caspase-9.[4][26]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[26]

-

Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase activity.[4][26]

Conclusion and Future Directions

The indole-2-carboxylate scaffold has unequivocally demonstrated its value as a versatile and privileged starting point for the development of novel therapeutics. Its ability to interact with a diverse range of biological targets, from kinases and viral enzymes to GPCRs and ion channels, underscores its immense potential in addressing a multitude of diseases. The insights provided in this guide, from mechanistic details to validated experimental protocols, are intended to empower researchers to harness the full potential of this remarkable chemical entity.

Future research should focus on leveraging the structure-activity relationship data to design next-generation indole-2-carboxylate derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic targets and the application of advanced drug delivery systems will further expand the therapeutic utility of this exceptional scaffold.

References

-

VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved from [Link]

-

Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2022). MDPI. Retrieved from [Link]

-

The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

-

A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. (1991). PubMed. Retrieved from [Link]

-

VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved from [Link]

-

Caspase 9 Activity Assay Kit(Colorimetric Method) (E-CK-A389). (n.d.). Elabscience. Retrieved from [Link]

-

Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics. (2009). National Institutes of Health. Retrieved from [Link]

-

Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021). National Institutes of Health. Retrieved from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]

-

Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease. (1991). PubMed. Retrieved from [Link]

-

CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

Glycine binding primes NMDA receptor internalization. (2005). ResearchGate. Retrieved from [Link]

-

Evaluating the protonation state of the catalytic Cys25 in cruzain cysteine protease: A target for Chagas disease. (2025). National Institutes of Health. Retrieved from [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). National Institutes of Health. Retrieved from [Link]

-

What to Start: Integrase Strand Transfer Inhibitor Regimens. (n.d.). Clinical Info .HIV.gov. Retrieved from [Link]

-

Trypanosoma cruzi chemical proteomics using immobilized benznidazole. (2014). CONICET. Retrieved from [Link]

-

HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016). ACS Chemical Biology. Retrieved from [Link]

-

A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. (1989). PubMed. Retrieved from [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint lab. Retrieved from [Link]

-

Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. (2025). bioRxiv. Retrieved from [Link]

-

NMDA receptor glycine dose–response. (n.d.). ResearchGate. Retrieved from [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity. (2015). National Institutes of Health. Retrieved from [Link]

-

Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. (2025). National Institutes of Health. Retrieved from [Link]

-

Caspase 9 檢測試劑盒| Caspase-9 Assay Kit (Colorimetric). (n.d.). 太鼎生物科技. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

-

Western blot analysis of the released cytochrome c. (n.d.). ResearchGate. Retrieved from [Link]

-

INPLASY Protocol 6044. (2024). INPLASY. Retrieved from [Link]

-

Upregulation of Bcl-2 Through Caspase-3 Inhibition Ameliorates Ischemia/Reperfusion Injury in Rat Cardiac Allografts. (2000). Circulation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 5. biorbyt.com [biorbyt.com]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. biorxiv.org [biorxiv.org]

- 17. atcc.org [atcc.org]

- 18. Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluating the protonation state of the catalytic Cys25 in cruzain cysteine protease: A target for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

- 25. genetex.com [genetex.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] This guide focuses on Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, a specifically substituted indole derivative poised for exploration in drug discovery. While this exact molecule is not yet widely characterized in public literature, its structural motifs—a reactive C2-carboxylate ester, a metabolically influential C5-chloro group, and a sterically significant C6-methyl group—suggest significant potential. This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols for synthesizing a diverse chemical library from this scaffold and evaluating its biological activity against key therapeutic targets.

Scientific Introduction: The Strategic Value of the Scaffold

The therapeutic potential of a small molecule is profoundly influenced by its core structure and peripheral substituents. The this compound scaffold is a strategic starting point for library synthesis for several compelling reasons:

-

The Indole Core: This bicyclic aromatic system provides a rigid, planar structure capable of engaging in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions. Its presence in natural products and approved drugs highlights its biocompatibility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

C2-Ethyl Carboxylate: This functional group is not merely a passive feature; it is a critical synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a multitude of amines to generate a diverse library of amides. This position is crucial for modulating solubility, cell permeability, and target engagement.

-

C5-Chloro Substituent: The introduction of a halogen, such as chlorine, at the 5-position significantly alters the electronic landscape of the indole ring.[3] This electron-withdrawing group can influence the pKa of the indole N-H, enhance binding affinity through halogen bonding, and, critically, block a potential site of metabolic oxidation, thereby improving the compound's pharmacokinetic profile.

-

C6-Methyl Group: This small alkyl group provides a subtle but important steric and lipophilic contribution. It can probe hydrophobic pockets within a target's binding site, potentially enhancing potency and selectivity over other indole analogs.

This guide will provide the foundational protocols to unlock the potential of this scaffold, from initial synthesis and derivatization to screening against high-value drug targets.

Compound Profile: Physicochemical Properties and Safety

Before initiating any experimental work, a thorough understanding of the compound's properties and handling requirements is essential. The data below is based on the closely related analog, Ethyl 5-chloro-1H-indole-2-carboxylate, and should be considered a reliable proxy for preliminary experimental design.

| Property | Value / Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₂ClNO₂ | - |

| Molecular Weight | 237.68 g/mol | - |

| CAS Number | Not available (Novel Compound) | - |

| Appearance | Expected to be an off-white to light-yellow solid | [4] |

| Melting Point | Expected ~166-168 °C (based on 5-chloro analog) | [4] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General chemical knowledge |

Safety & Handling (GHS Classification based on Ethyl 5-chloroindole-2-carboxylate): [5][6]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthetic & Derivatization Workflows

The primary utility of this scaffold lies in its capacity for chemical elaboration. The following protocols provide a robust framework for generating a library of diverse analogs.

Caption: Synthetic workflow for derivatization of the core scaffold.

Protocol 3.1: Fischer Indole Synthesis of the Core Scaffold

The Fischer indole synthesis is a reliable and powerful method for constructing the indole ring system.[7] This protocol is adapted from standard procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-methyl-phenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid (PPA) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield the pure this compound.

Protocol 3.2: Saponification to the Carboxylic Acid Intermediate

This step creates the key intermediate for amide coupling.

-

Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) dropwise at room temperature.

-

Causality Note: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis. Using a mixed solvent system ensures the solubility of both the nonpolar starting material and the polar reagent.

-

-

Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until all the starting ester has been consumed.

-

Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the 5-chloro-6-methyl-1H-indole-2-carboxylic acid.

Protocol 3.3: EDC/HOBt Mediated Amide Coupling

This is a standard and highly effective method for forming amide bonds, allowing for the creation of a large and diverse library of final compounds.

-

Acid Activation: In an inert atmosphere (nitrogen or argon) flask, dissolve the carboxylic acid intermediate from Protocol 3.2 (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Coupling Agent: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) portion-wise.

-

Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Workup: Quench the reaction by adding water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the final amide derivative.

Target-Oriented Applications & Screening Protocols

Based on the activities of structurally related indole carboxylates, several high-potential therapeutic areas can be explored.

Application in Oncology: Targeting Kinase Pathways

Derivatives of 5-chloro-indole-2-carboxylate have shown potent inhibitory activity against mutant EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are key drivers in several cancers.[8]

Caption: Simplified EGFR/BRAF signaling pathway targeted by inhibitors.

This protocol describes a general method to quantify the inhibitory effect of synthesized compounds on kinase activity.

-

Reagent Preparation:

-